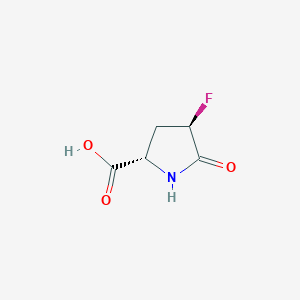(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
CAS No.: 237076-75-4
Cat. No.: VC8413209
Molecular Formula: C5H6FNO3
Molecular Weight: 147.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 237076-75-4 |
|---|---|
| Molecular Formula | C5H6FNO3 |
| Molecular Weight | 147.1 g/mol |
| IUPAC Name | (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
| Standard InChI Key | NBTWBMODBIAMTC-GBXIJSLDSA-N |
| Isomeric SMILES | C1[C@H](C(=O)N[C@@H]1C(=O)O)F |
| SMILES | C1C(C(=O)NC1C(=O)O)F |
| Canonical SMILES | C1C(C(=O)NC1C(=O)O)F |
Introduction
Chemical Structure and Stereochemical Significance
Core Framework and Functional Groups
The compound features a five-membered pyrrolidine ring with a ketone group at the 5th position, a carboxylic acid at the 2nd position, and a fluorine atom at the 4th position. The (2S,4R) configuration imposes specific spatial arrangements: the fluorine atom occupies a pseudo-axial position relative to the carboxylic acid, creating a dipole moment that affects molecular polarity and hydrogen-bonding capacity. This stereochemistry is critical for its interactions with enzymes or receptors, as demonstrated in studies of analogous fluorinated pyrrolidines.
Comparative Analysis of Stereoisomers
The (2S,4R) isomer differs from the (2S,4S) variant in the spatial orientation of the fluorine substituent. In the (2S,4S) configuration, the fluorine adopts a pseudo-equatorial position, reducing steric hindrance with the carboxylic acid group. Computational studies suggest that the (2S,4R) isomer may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative defluorination, though experimental validation is lacking.
Synthesis and Chemical Reactivity
Synthetic Strategies
-
Ring-Closing Metathesis: Formation of the pyrrolidine backbone using Grubbs catalysts.
-
Fluorination: Electrophilic or nucleophilic fluorination at the 4th position, often employing Selectfluor or DAST.
-
Oxidation: Introduction of the 5-oxo group via Jones oxidation or TEMPO-mediated processes.
-
Stereochemical Control: Chiral auxiliaries or enzymatic resolution to achieve the desired (2S,4R) configuration.
Key Challenges
-
Stereoselective Fluorination: Achieving high enantiomeric excess at the 4th position remains problematic, as fluorination reactions often yield mixtures of diastereomers.
-
Carboxylic Acid Stability: The α,β-unsaturated ketone moiety may undergo Michael addition or decarboxylation under basic conditions, necessitating protective strategies.
Biological Activity and Mechanisms
Peptide Conformational Modulation
Fluorinated pyrrolidines are widely used as proline analogs in peptide synthesis. The (2S,4R) configuration induces a distinct puckering of the pyrrolidine ring, favoring cis-amide bond formation in peptide backbones. This property is exploited to stabilize secondary structures like β-turns, enhancing peptide-receptor binding affinity.
Pharmacokinetic Properties
-
Absorption: The carboxylic acid group improves aqueous solubility, but the fluorine atom may enhance membrane permeability via lipophilic interactions.
-
Metabolism: Fluorine’s metabolic inertness could reduce hepatic clearance, though this hypothesis requires validation.
Comparative Analysis with Related Compounds
| Property | (2S,4R)-4-Fluoro-5-oxopyrrolidine-2-carboxylic Acid | (2S,4S) Isomer | Proline |
|---|---|---|---|
| Ring Puckering | Cγ-endo | Cγ-exo | Cγ-endo |
| Metabolic Stability | High (predicted) | Moderate | Low |
| Peptide Stability | Enhanced cis-amide propensity | Reduced | Variable |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume